2-amino-N-cyclohexyl-N-methylbenzamide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-amino-N-cyclohexyl-N-methylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O/c1-16(11-7-3-2-4-8-11)14(17)12-9-5-6-10-13(12)15/h5-6,9-11H,2-4,7-8,15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRHAAZQULBGFAE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCCC1)C(=O)C2=CC=CC=C2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70357139 | |
| Record name | 2-amino-N-cyclohexyl-N-methylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70357139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73393-40-5 | |
| Record name | 2-amino-N-cyclohexyl-N-methylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70357139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations
Established Synthetic Routes for the Preparation of 2-amino-N-cyclohexyl-N-methylbenzamide
The preparation of this compound is primarily centered around the formation of an amide bond between a 2-aminobenzoic acid precursor and the secondary amine, N-cyclohexyl-N-methylamine.
One of the most common and established methods involves the reaction of isatoic anhydride (B1165640) with the corresponding amine. nih.govresearchgate.net This approach is advantageous as isatoic anhydride serves as a stable and readily available starting material for a variety of 2-aminobenzamide (B116534) derivatives. nih.gov The mechanism proceeds through the nucleophilic attack of the amine on one of the carbonyl groups of the anhydride, followed by a ring-opening and subsequent decarboxylation to yield the desired amide. nih.gov This reaction is typically carried out by heating the reactants in a suitable solvent such as dimethylformamide (DMF). nih.govresearchgate.net
Reaction Scheme: Isatoic anhydride + N-cyclohexyl-N-methylamine → this compound + CO₂
An alternative, more direct route is the coupling of 2-aminobenzoic acid with N-cyclohexyl-N-methylamine using a coupling agent. This method requires the activation of the carboxylic acid to facilitate the nucleophilic attack by the amine. A wide array of coupling reagents is available, ranging from carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to phosphonium (B103445) salts like (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) or uronium salts like HATU. ucl.ac.uk The choice of reagent can influence reaction time, yield, and the prevention of side reactions.
A third established method is the acylation of N-cyclohexyl-N-methylamine with an activated derivative of 2-aminobenzoic acid, such as 2-aminobenzoyl chloride. The acid chloride can be prepared from 2-aminobenzoic acid using a chlorinating agent like thionyl chloride or oxalyl chloride. ucl.ac.uk This method is often high-yielding but requires careful handling of the moisture-sensitive and reactive acid chloride. The amino group on the benzoyl chloride typically requires protection (e.g., as a trifluoroacetamide) prior to acylation, followed by a deprotection step. acs.org
Optimization Strategies for Synthetic Yield, Purity, and Scalability of the Compound
Optimizing the synthesis of this compound is crucial for achieving high yield, purity, and ensuring the process is scalable. Key parameters that can be adjusted include the choice of reagents, reaction conditions, and work-up procedures.
Key Optimization Parameters:
For scalability, moving from laboratory-scale to industrial production requires consideration of cost, safety, and waste generation. numberanalytics.com Reagents like thionyl chloride, oxalyl chloride, and T3P are often more cost-effective for large-scale acid activation than peptide coupling reagents. ucl.ac.uk Furthermore, developing a robust crystallization procedure is often more scalable and cost-effective for purification than chromatography.
Exploration of Novel and Alternative Synthetic Pathways for this compound
Beyond established routes, several novel methodologies for amide bond formation could be applied to the synthesis of this compound.
Catalytic Direct Amidation: This approach avoids the need for stoichiometric activating agents by using a catalyst to facilitate the dehydrative coupling of a carboxylic acid and an amine. Boric acid has been shown to be an effective catalyst for the solvent-free synthesis of amides from carboxylic acids and urea (B33335) (as an amine source surrogate) or directly with amines. bohrium.comsemanticscholar.org Transition metal catalysts, such as those based on zirconium, have also been developed for direct amidation. researchgate.net
Enzymatic Synthesis: Biocatalysis offers a green and highly selective alternative for amide bond formation. numberanalytics.com Enzymes like lipases and proteases can catalyze the reaction under mild conditions, often in aqueous or low-water systems, minimizing the need for hazardous solvents and reagents. numberanalytics.comrsc.org
Flow Chemistry: The use of continuous flow reactors is an emerging technology in amide synthesis. numberanalytics.com Flow chemistry can offer improved control over reaction parameters like temperature and mixing, leading to higher yields, better selectivity, and enhanced safety, particularly for highly exothermic or hazardous reactions. It also facilitates scalability. organic-chemistry.org
Thioacid-Azide Amidation: A method involving the reaction of thioacids with aryl azides has been developed for aryl amide synthesis. This strategy proceeds through a thiotriazoline (B1590905) intermediate. acs.org Adapting this to the target molecule would involve generating a 2-aminobenzothioic acid and reacting it with a suitable azide.
Stereoselective and Asymmetric Synthesis Approaches (if applicable to the compound's structure)
The structure of this compound itself is achiral. However, the cyclohexyl ring introduces elements of stereochemistry. If the cyclohexyl ring were to be substituted, cis and trans diastereomers would be possible.
The most relevant application of stereoselective synthesis would be in the preparation of chiral analogues, for instance, by using an enantiomerically pure cyclohexylamine (B46788) derivative. The synthesis of chiral cyclohexylamines is a significant area of research due to their prevalence in pharmaceuticals. nih.govrsc.org
Recent advances include the use of photoredox catalysis for the [4+2] cycloaddition of benzocyclobutylamines with enones to forge highly functionalized cyclohexylamine derivatives with excellent diastereoselectivity. nih.govrsc.orgrsc.org By incorporating a chiral phosphoric acid catalyst, an asymmetric version of this cycloaddition can be achieved, yielding chiral cyclohexylamines with moderate to good enantioselectivity. nih.govrsc.org
Should a chiral N-cyclohexyl-N-methylamine be used, the subsequent amidation reaction with a 2-aminobenzoyl precursor would need to be conducted under conditions that prevent epimerization of the chiral center. Fortunately, many modern coupling reactions, including those using reagents like HATU or those catalyzed by enzymes, are known to proceed with high retention of stereochemical integrity. organic-chemistry.orgrsc.org
Chemical Derivatization and Analogue Synthesis for Structure-Activity Relationship (SAR) Studies of this compound
To investigate the structure-activity relationship (SAR) of this compound, systematic modifications would be made to its core structure. SAR studies on related substituted benzamides have identified key regions of the molecule that can be modified to alter biological activity. nih.govnih.gov
The structure can be divided into several sites for modification:
The 2-Amino Group: The primary amine can be acylated, alkylated, or incorporated into a heterocyclic system.
The Aromatic Ring: Substituents (e.g., halogens, alkyl, alkoxy groups) can be introduced at positions 3, 4, 5, and 6 to probe electronic and steric effects.
The Amide Nitrogen: The N-methyl group could be replaced with other alkyl groups to assess the impact of steric bulk.
The Cyclohexyl Ring: The ring can be substituted, its stereochemistry altered (cis/trans), or it can be replaced with other cyclic or acyclic groups.
Illustrative SAR Based on Analogous Compounds:
The synthesis of such analogues would follow the routes outlined in section 3.1, using appropriately substituted starting materials. For example, substituted isatoic anhydrides can be used to introduce modifications on the aromatic ring. acs.org
Investigations into the Chemical Reactivity and Degradation Pathways of the Compound
The chemical reactivity of this compound is dictated by its three principal functional groups: the aromatic amine, the tertiary amide, and the benzene (B151609) ring.
Reactivity:
Aromatic Amine (-NH₂): This group is nucleophilic and can undergo reactions such as diazotization, alkylation, acylation, and condensation with aldehydes or ketones. researchgate.netacs.org For example, 2-aminobenzamide is known to react with acetaldehyde (B116499) to form a quinazolinone derivative. researchgate.net
Tertiary Amide (-CON(CH₃)C₆H₁₁): The amide bond is generally stable but can be cleaved under harsh acidic or basic conditions through hydrolysis. numberanalytics.com The hydrolysis of aromatic amides typically proceeds through a tetrahedral intermediate to yield the corresponding carboxylic acid (2-aminobenzoic acid) and amine (N-cyclohexyl-N-methylamine). numberanalytics.com
Aromatic Ring: The benzene ring is activated towards electrophilic aromatic substitution by the electron-donating amino group. Reactions such as halogenation, nitration, and sulfonation would likely occur, with substitution directed to the ortho and para positions relative to the amino group (i.e., positions 3 and 5).
Degradation Pathways: The environmental degradation of this compound would likely involve both abiotic and biotic processes.
Hydrolysis: As mentioned, the amide bond is susceptible to hydrolysis, which can be a significant degradation pathway in aqueous environments. nih.gov
Photodegradation: The vapor-phase reaction of the parent compound, 2-aminobenzamide, with photochemically-produced hydroxyl radicals is estimated to be rapid, with an atmospheric half-life of about 4 hours. nih.gov A similar reactivity would be expected for the title compound.
Biodegradation: Bacterial degradation is a major mechanism for the removal of aromatic amines from the environment. nih.govresearchgate.net The degradation of anthranilate (2-aminobenzoate) can proceed via several routes, with the catechol pathway being the most common. nih.gov This involves initial dioxygenase-catalyzed ring cleavage. nih.gov Degradation can also be initiated by deamination or hydroxylation of the aromatic ring. nih.gov The amide bond can also be targeted by hydrolytic enzymes (hydrolases). researchgate.net
Principles of Green Chemistry Applications in the Synthesis of this compound
Applying the principles of green chemistry to the synthesis of this compound can significantly reduce its environmental impact. ucl.ac.uk This involves optimizing reactions to improve atom economy, reduce waste, and use less hazardous substances.
Key Green Chemistry Strategies:
For example, a greener synthesis could involve the direct catalytic amidation of 2-aminobenzoic acid with N-cyclohexyl-N-methylamine using a recyclable catalyst in a bio-derived solvent, followed by purification via crystallization to avoid chromatographic waste.
Advanced Computational and Theoretical Studies of 2 Amino N Cyclohexyl N Methylbenzamide
Molecular Modeling and Conformational Analysis of 2-amino-N-cyclohexyl-N-methylbenzamide
Molecular modeling is a fundamental computational technique used to represent and manipulate the three-dimensional structures of molecules. For this compound, this involves constructing a digital model to explore its possible shapes, or conformations. The molecule's flexibility, primarily due to the rotatable bonds in the N-cyclohexyl and N-methyl groups and their connection to the benzamide (B126) core, allows it to adopt numerous spatial arrangements.
Conformational analysis aims to identify the most stable, low-energy conformations of the molecule. This is crucial because a molecule's biological activity is often dictated by the specific three-dimensional shape it adopts to interact with a biological target. nih.gov Techniques such as molecular mechanics are utilized to calculate the potential energy of different conformations. nih.gov In a study on structurally similar trans-N-[2-(methylamino)cyclohexyl]benzamides, molecular mechanics were used to investigate the geometry of the molecules. nih.gov The analysis revealed that the conformational energy required for the molecule to achieve its binding configuration is a significant factor in its affinity for receptors. nih.gov For this compound, this analysis would involve systematically rotating the key bonds—specifically the amide C-N bond, the N-cyclohexyl bond, and the N-methyl bond—to map the potential energy surface and identify the most probable and energetically favorable shapes in a physiological environment.
Table 1: Key Rotatable Bonds for Conformational Analysis
| Bond Description | Atoms Involved | Significance for Conformation |
| Amide Bond | Phenyl-C(O)-N | Rotation is partially restricted but influences the orientation of the cyclohexyl and methyl groups relative to the aromatic ring. |
| Cyclohexyl-Nitrogen Bond | N-C(cyclohexyl) | Determines the position and orientation of the bulky cyclohexyl group. |
| Methyl-Nitrogen Bond | N-CH₃ | Affects the steric environment around the nitrogen atom. |
| Benzene-Carbonyl Bond | C(aromatic)-C(O) | Influences the planarity and electronic conjugation with the amide group. |
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction of the Compound
Quantum chemical calculations provide a deeper understanding of a molecule's electronic properties, which govern its stability, reactivity, and intermolecular interactions. Methods like the ab initio self-consistent field-molecular orbital (SCF-MO) procedure can be used to investigate the electronic structure of this compound. nih.gov
These calculations can determine the distribution of electron density across the molecule, identifying regions that are electron-rich or electron-poor. This information is critical for predicting how the molecule will interact with other molecules, such as a receptor binding site. For the related trans-N-[2-(methylamino)cyclohexyl]benzamides, studies have shown that the ability of the aromatic ring and the amine N-substituent to act as electron acceptors is a key factor in binding affinity. nih.gov
Table 2: Predicted Electronic Properties and Reactivity Descriptors
| Property/Descriptor | Significance | Predicted Characteristic for this compound |
| HOMO/LUMO Energy Gap | Indicates chemical reactivity and stability. A smaller gap suggests higher reactivity. | The presence of the amino group and amide functionality would likely result in a moderate energy gap, suggesting a balance of stability and reactivity. |
| Molecular Electrostatic Potential (MEP) | Maps electron-rich (negative potential) and electron-poor (positive potential) regions. | Negative potential is expected around the carbonyl oxygen and the amino group's nitrogen, indicating sites for electrophilic attack or hydrogen bonding. Positive potential would be found on the amino and amide hydrogens. |
| Dipole Moment | Measures the overall polarity of the molecule. | The molecule is expected to have a significant dipole moment due to the polar amide and amino groups, influencing its solubility and ability to engage in dipole-dipole interactions. |
Ligand-Target Docking Simulations to Predict Binding Modes and Affinities
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target receptor. nih.gov This method is instrumental in understanding the specific interactions that stabilize the ligand-receptor complex. For this compound, docking simulations would be performed against potential biological targets, such as G-protein coupled receptors or enzymes, to predict its binding mode.
The process involves placing the 3D structure of the compound into the active site of a receptor and using a scoring function to estimate the binding affinity. nih.gov This simulation can reveal crucial interactions like hydrogen bonds, hydrophobic interactions, and salt bridges. nih.gov For instance, the amino group on the benzamide ring could act as a hydrogen bond donor, while the carbonyl oxygen can act as a hydrogen bond acceptor. The cyclohexyl ring is likely to engage in hydrophobic interactions within a corresponding pocket in the receptor. Research on analogous compounds has established that their affinity for opioid receptors is a key area of investigation. nih.gov Docking simulations would therefore be critical in comparing the binding of this compound to that of known opioid ligands. nih.gov
Molecular Dynamics Simulations to Elucidate Dynamic Receptor Interactions and Conformational Landscapes
While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the ligand-receptor complex over time. nih.gov MD simulations apply the laws of motion to the atoms in the system, allowing researchers to observe the flexibility of both the ligand and the target protein and the stability of their interactions. nih.gov
For the this compound-receptor complex, an MD simulation would reveal how the compound adjusts its conformation within the binding site and how the receptor itself might change shape to accommodate the ligand. nih.gov This can confirm the stability of the binding mode predicted by docking and identify key residues that are consistently involved in the interaction. nih.gov Furthermore, MD simulations can be used to calculate the binding free energy, providing a more accurate estimation of binding affinity than docking scores alone. nih.gov
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling for this compound Series
QSAR and QSPR are computational modeling methods that aim to find a statistical relationship between the chemical structures of a series of compounds and their biological activity (QSAR) or physicochemical properties (QSPR). nih.gov To develop a QSAR model for a series of this compound analogs, one would first need experimental data on their biological activity (e.g., receptor binding affinity). nih.gov
Molecular descriptors, which are numerical representations of a molecule's structure, are then calculated for each compound in the series. These can include electronic, steric, and hydrophobic parameters. nih.gov Statistical methods are used to build an equation that correlates these descriptors with the observed activity. A robust QSAR model can then be used to predict the activity of new, unsynthesized analogs, guiding the design of more potent compounds. nih.gov For example, a QSAR study might reveal that increasing the hydrophobicity of the substituent on the benzamide ring leads to higher activity, directing chemists to synthesize analogs with larger alkyl groups.
Pharmacophore Generation and Virtual Screening Strategies for Related Chemical Space
A pharmacophore is an abstract representation of all the essential steric and electronic features that a molecule must possess to ensure optimal molecular interactions with a specific biological target. nih.gov Based on the structure of this compound and its predicted binding mode from docking studies, a pharmacophore model can be generated. This model might include features like a hydrogen bond donor (the amino group), a hydrogen bond acceptor (the carbonyl oxygen), a hydrophobic group (the cyclohexyl ring), and an aromatic ring. nih.gov
This pharmacophore model can then be used as a 3D query to search large chemical databases for other molecules that match these features. nih.gov This process, known as virtual screening, allows for the rapid identification of diverse compounds that are likely to bind to the same target, potentially discovering novel chemical scaffolds with similar or improved activity. nih.govnih.gov
In Silico Prediction of Preclinical Pharmacokinetic Parameters for the Compound
Before a compound can be considered a viable drug candidate, its pharmacokinetic profile—how it is absorbed, distributed, metabolized, and excreted (ADME)—must be evaluated. Many of these properties can be predicted using computational models, often referred to as in silico ADME prediction. mdpi.comnih.gov These predictions provide an early assessment of a compound's drug-likeness. nih.gov
For this compound, various parameters can be calculated. Lipinski's Rule of Five is a commonly used filter to assess oral bioavailability. nih.govnih.gov Other properties such as aqueous solubility, blood-brain barrier permeability, plasma protein binding, and interaction with metabolic enzymes like Cytochrome P450 can also be predicted using specialized software. mdpi.comnih.gov These predictions help to identify potential liabilities early in the drug discovery process. nih.gov
Table 3: Predicted In Silico ADME Properties for this compound
| ADME Parameter | Predicted Value/Characteristic | Implication for Drug Development |
| Molecular Weight | ~246.34 g/mol | Complies with Lipinski's Rule (<500 g/mol ). nih.gov |
| LogP (Octanol/Water Partition Coefficient) | Predicted to be in the range of 2.5-3.5 | Indicates good lipid solubility, suggesting potential for membrane permeability. |
| Topological Polar Surface Area (TPSA) | Predicted to be around 50-60 Ų | Suggests good potential for oral absorption and cell permeation. |
| Hydrogen Bond Donors/Acceptors | 1 Donor (amino group), 2 Acceptors (carbonyl O, amino N) | Complies with Lipinski's Rules, indicating favorable interactions. nih.gov |
| Blood-Brain Barrier (BBB) Permeability | Likely to cross the BBB | The compound's lipophilicity and moderate TPSA suggest it may penetrate the central nervous system. nih.gov |
| CYP450 Inhibition | Potential for interaction | The aromatic ring and amine groups are sites that could be metabolized by or inhibit CYP enzymes. nih.gov |
Preclinical Pharmacological Investigations and Biological Mechanisms of 2 Amino N Cyclohexyl N Methylbenzamide
Identification and Characterization of Molecular Targets for 2-amino-N-cyclohexyl-N-methylbenzamide
Extensive literature searches did not yield specific preclinical data on the direct molecular targets of this compound. Research into its specific interactions with enzymes, receptors, and ion channels is not publicly available. The compound is often cataloged in chemical supplier databases, but detailed pharmacological studies are absent from the scientific literature.
Enzyme Kinetics and Inhibition/Activation Mechanisms
There is no available scientific literature detailing the enzyme kinetics or the inhibition and activation mechanisms of this compound.
Receptor Binding Profiling and Functional Assays
Information regarding the receptor binding profile and the results of functional assays for this compound is not available in published research.
Ion Channel Modulation Studies
Specific studies on the modulation of ion channels by this compound have not been reported in the scientific literature.
Protein-Protein Interaction Analysis
There is no available data from protein-protein interaction analyses for this compound.
Elucidation of Cellular Mechanisms of Action of this compound
The cellular mechanisms of action for this compound remain unelucidated in the available scientific literature.
Cellular Uptake, Intracellular Distribution, and Subcellular Localization
Detailed studies on the cellular uptake, intracellular distribution, and subcellular localization of this compound are not present in the public domain.
Effects on Intracellular Signaling Pathways and Networks
No research data is available on the effects of this compound on intracellular signaling pathways.
Transcriptomic and Proteomic Responses to Compound Exposure
There are no published studies on the transcriptomic or proteomic changes induced by exposure to this compound.
Modulation of Cellular Energetics and Organelle Function (e.g., Mitochondria)
Information regarding the modulation of cellular energetics or mitochondrial function by this compound is not available in the current scientific literature.
Impact on Cell Cycle Progression and Programmed Cell Death Pathways (e.g., Apoptosis, Autophagy)
There is no available data on the impact of this compound on cell cycle progression or programmed cell death pathways.
In Vitro Efficacy and Selectivity Profiling of this compound
Dose-Response Characterization in Diverse Cell Lines and Primary Cell Cultures
No dose-response data for this compound in any cell line or primary cell culture has been published.
Specificity and Off-Target Activity Assessment
There are no available studies assessing the specificity and off-target activities of this compound.
Mechanistic Studies of Acquired Resistance in Cellular Systems
There are no available studies in the scientific literature that investigate the mechanisms of acquired resistance to this compound in any cellular systems. Research into how cells might develop resistance to this compound has not been published.
In Vivo Efficacy Studies in Non-Human Models of this compound
No in vivo efficacy studies for this compound in any non-human models have been identified in the public domain. The following subsections are consequently without data.
There is no published research on the assessment of pharmacodynamic biomarkers for this compound in preclinical animal models.
Information regarding the evaluation of this compound's efficacy in any established preclinical disease models is not available in the scientific literature.
There are no studies available that compare the preclinical efficacy of this compound with any established reference compounds.
Preclinical Pharmacokinetic and Biotransformation Studies of 2 Amino N Cyclohexyl N Methylbenzamide
Absorption Characteristics in In Vitro and Ex Vivo Models
Due to a lack of direct experimental data for 2-amino-N-cyclohexyl-N-methylbenzamide, this section infers its potential absorption characteristics based on the known properties of its structural components: the 2-aminobenzamide (B116534) core, the N-methyl group, and the N-cyclohexyl moiety.
Gastrointestinal Permeability and Efflux Transporter Interactions
The gastrointestinal permeability of a compound is a critical determinant of its oral bioavailability. For this compound, its permeability is likely influenced by its physicochemical properties, such as lipophilicity, molecular weight, and hydrogen bonding capacity. The presence of the cyclohexyl group suggests a moderate to high degree of lipophilicity, which generally favors passive diffusion across the intestinal membrane. However, the amino and amide groups can form hydrogen bonds, potentially reducing permeability.
In vitro models, such as the Caco-2 cell monolayer assay, are commonly used to predict intestinal permeability and to identify whether a compound is a substrate for efflux transporters like P-glycoprotein (P-gp). While no specific data exists for this compound, many benzamide (B126) derivatives are known to be P-gp substrates. If this compound were a P-gp substrate, its net absorption would be reduced due to active efflux back into the intestinal lumen.
Table 1: Predicted In Vitro Permeability and Efflux Characteristics of this compound
| Parameter | Predicted Value | Method |
| Apparent Permeability Coefficient (Papp) | Moderate to High | Caco-2 Cell Assay |
| Efflux Ratio | >2 | Caco-2 Cell Assay |
| P-glycoprotein (P-gp) Substrate | Likely | In vitro transporter assays |
Plasma Protein Binding in Preclinical Species
Plasma protein binding significantly influences the distribution and clearance of a drug, as only the unbound fraction is pharmacologically active and available for metabolism and excretion. wikipedia.org The extent of binding is dependent on the compound's physicochemical properties and the specific plasma proteins involved. wikipedia.org For this compound, the presence of the lipophilic cyclohexyl group and the benzamide structure suggests a potential for significant binding to plasma proteins, primarily albumin for neutral and acidic compounds, and α1-acid glycoprotein (B1211001) for basic compounds. wikipedia.orgmdpi.com
Preclinical studies with various compounds have shown interspecies differences in plasma protein binding. nih.gov While specific data for this compound is unavailable, it is reasonable to predict a high degree of binding across common preclinical species such as rats, mice, and dogs, a common characteristic for many small molecule drugs.
Table 2: Predicted Plasma Protein Binding of this compound in Preclinical Species
| Preclinical Species | Predicted Protein Binding (%) |
| Mouse | 90 - 95 |
| Rat | 92 - 97 |
| Dog | 88 - 93 |
Distribution Profiles in Preclinical Animal Models
Tissue Distribution and Accumulation Studies
The tissue distribution of a drug provides insights into its potential sites of action and accumulation. For this compound, its predicted lipophilicity suggests that it would likely distribute extensively into tissues. Following absorption, the compound would be distributed throughout the body via the systemic circulation.
Whole-body autoradiography or liquid chromatography-mass spectrometry (LC-MS) analysis of tissues from preclinical models would be necessary to determine the specific distribution pattern. It is hypothesized that higher concentrations would be found in well-perfused organs such as the liver and kidneys, which are also major sites of drug metabolism and excretion. Accumulation in adipose tissue could also be expected due to the compound's lipophilic nature. For instance, studies on N-methyl-D-aspartate have shown its distribution in various brain regions in rats. nih.govnih.gov
Blood-Brain Barrier and Other Biological Barrier Penetration Investigations
The ability of a compound to cross the blood-brain barrier (BBB) is crucial for its efficacy in treating central nervous system (CNS) disorders. The BBB is a highly selective barrier that restricts the passage of most small molecules from the bloodstream into the brain. nih.gov Penetration of the BBB is favored by low molecular weight, high lipophilicity, and a low number of hydrogen bond donors and acceptors. mdpi.com
This compound possesses characteristics, such as its predicted lipophilicity, that might suggest some ability to cross the BBB. However, it may also be a substrate for efflux transporters at the BBB, such as P-gp, which would actively pump the compound out of the brain, limiting its CNS exposure. nih.gov In vivo studies in preclinical models, such as rodents, would be required to definitively assess its BBB penetration. These studies often involve measuring the brain-to-plasma concentration ratio of the compound.
Metabolic Pathways and Metabolite Identification of this compound
The biotransformation of a drug is a key determinant of its pharmacokinetic profile and can lead to the formation of active or inactive metabolites. The metabolism of this compound is expected to occur primarily in the liver and involve Phase I and Phase II reactions.
Based on its chemical structure, several metabolic pathways can be predicted:
N-demethylation: The N-methyl group is a likely site for oxidative metabolism by cytochrome P450 (CYP) enzymes, leading to the formation of the corresponding N-dealkylated metabolite, 2-amino-N-cyclohexylbenzamide.
Hydroxylation of the cyclohexyl ring: The cyclohexyl group can undergo hydroxylation at various positions, a common metabolic pathway for cyclic alkanes. nih.gov Studies on cyclohexylamine (B46788) have shown that it is metabolized to a small extent in rats and humans, mainly through hydroxylation of the cyclohexane (B81311) ring. nih.gov
Aromatic hydroxylation: The benzene (B151609) ring of the benzamide moiety could be hydroxylated by CYP enzymes.
N-acetylation: The primary amino group on the benzene ring could undergo N-acetylation, a common Phase II conjugation reaction.
Glucuronidation and Sulfation: The hydroxylated metabolites and the primary amino group can be further conjugated with glucuronic acid or sulfate (B86663) to form more water-soluble metabolites that are readily excreted.
In vitro studies using liver microsomes and hepatocytes from preclinical species and humans would be necessary to identify the specific CYP isoforms involved and the major metabolites formed. Subsequent in vivo studies in preclinical models would confirm these findings and provide a comprehensive metabolic profile.
Table 3: Predicted Major Metabolic Pathways and Metabolites of this compound
| Metabolic Pathway | Predicted Metabolite |
| N-demethylation | 2-amino-N-cyclohexylbenzamide |
| Cyclohexyl hydroxylation | Hydroxy-2-amino-N-cyclohexyl-N-methylbenzamide |
| Aromatic hydroxylation | 2-amino-hydroxy-N-cyclohexyl-N-methylbenzamide |
| N-acetylation | 2-acetylamino-N-cyclohexyl-N-methylbenzamide |
Enzyme Systems Involved in Biotransformation (e.g., Cytochrome P450, UGT)
The biotransformation of xenobiotics is primarily carried out by a variety of enzyme systems. For a molecule with the structural features of this compound, two key enzyme families would be predicted to be involved in its metabolism: the Cytochrome P450 (CYP) superfamily of enzymes and the UDP-glucuronosyltransferases (UGTs).
Cytochrome P450 (CYP) Enzymes: This superfamily of heme-containing monooxygenases is a major player in the Phase I metabolism of a vast array of drugs and other foreign compounds. For this compound, CYP enzymes would likely be responsible for oxidative modifications. Potential reactions include:
Aromatic hydroxylation: Addition of a hydroxyl group to the aminophenyl ring.
N-dealkylation: Removal of the methyl group from the amide nitrogen.
Cyclohexyl hydroxylation: Oxidation of the cyclohexyl ring, which could occur at various positions, leading to different isomers.
UDP-glucuronosyltransferases (UGTs): These are key enzymes in Phase II metabolism, which involves the conjugation of endogenous molecules like glucuronic acid to the parent compound or its Phase I metabolites. This process generally increases the water solubility of the compound, facilitating its excretion. For this compound and its potential metabolites, UGTs could catalyze:
N-glucuronidation: Conjugation of glucuronic acid to the primary aromatic amine.
O-glucuronidation: Conjugation to any hydroxylated metabolites formed during Phase I metabolism.
Metabolic Stability in Microsomal and Hepatocyte Systems from Preclinical Species
Metabolic stability assays are crucial in early drug discovery to predict the in vivo clearance of a compound. These assays are typically conducted using liver microsomes or hepatocytes from various preclinical species (e.g., mouse, rat, dog, monkey) and humans.
Liver Microsomes: These preparations are rich in CYP enzymes and are used to assess Phase I metabolic stability. A low rate of disappearance of this compound in the presence of liver microsomes would suggest low intrinsic clearance via oxidative metabolism.
Hepatocytes: These are whole liver cells that contain both Phase I and Phase II enzymes. Assays with hepatocytes provide a more complete picture of metabolic stability.
Without experimental data, the metabolic stability of this compound remains unknown. The following table illustrates how such data would typically be presented.
Illustrative Data Table: Metabolic Stability of this compound
| Test System | Species | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein or 10^6 cells) |
| Liver Microsomes | Mouse | Data not available | Data not available |
| Rat | Data not available | Data not available | |
| Dog | Data not available | Data not available | |
| Monkey | Data not available | Data not available | |
| Human | Data not available | Data not available | |
| Hepatocytes | Rat | Data not available | Data not available |
| Human | Data not available | Data not available |
Identification and Structural Elucidation of Major Metabolites
The identification of major metabolites is critical for understanding the pharmacological and toxicological profile of a new chemical entity. Based on the predicted involvement of CYP and UGT enzymes, several potential metabolites of this compound could be formed.
Potential Phase I Metabolites:
M1: 2-amino-N-cyclohexylbenzamide (via N-demethylation)
M2: 2-amino-N-(hydroxycyclohexyl)-N-methylbenzamide (via cyclohexyl hydroxylation)
M3: (hydroxy-2-amino)-N-cyclohexyl-N-methylbenzamide (via aromatic hydroxylation)
Potential Phase II Metabolites:
M4: Glucuronide conjugate of the parent compound (at the primary amine)
M5: Glucuronide conjugate of hydroxylated metabolites (e.g., M2, M3)
The following table provides an illustrative summary of potential metabolites.
Illustrative Data Table: Potential Metabolites of this compound
| Metabolite ID | Proposed Structure | Metabolic Pathway |
| M1 | 2-amino-N-cyclohexylbenzamide | N-demethylation |
| M2 | 2-amino-N-(hydroxycyclohexyl)-N-methylbenzamide | Cyclohexyl hydroxylation |
| M3 | (hydroxy-2-amino)-N-cyclohexyl-N-methylbenzamide | Aromatic hydroxylation |
| M4 | 2-(glucuronosylamino)-N-cyclohexyl-N-methylbenzamide | N-glucuronidation |
| M5 | Glucuronide of M2 or M3 | O-glucuronidation |
Excretion Routes and Clearance Mechanisms in Preclinical Species
Following biotransformation, the resulting metabolites and any remaining parent compound are eliminated from the body through various excretion routes.
Renal and Biliary Excretion Pathways
Renal Excretion: This is a major route of elimination for many water-soluble compounds. The hydrophilic metabolites of this compound, particularly the glucuronide conjugates, would be expected to be readily excreted in the urine.
Biliary Excretion: Larger metabolites, especially those with higher molecular weights (typically >300-500 Da, depending on the species), can be transported into the bile and subsequently eliminated in the feces. Glucuronide conjugates can also be subject to biliary excretion.
The relative contribution of renal and biliary excretion would depend on the physicochemical properties of the metabolites formed.
Overall Systemic Clearance Rates
Illustrative Data Table: Hypothetical Clearance Rates in Preclinical Species
| Species | Systemic Clearance (mL/min/kg) | Primary Route of Elimination |
| Rat | Data not available | Data not available |
| Dog | Data not available | Data not available |
| Monkey | Data not available | Data not available |
Preclinical Drug-Drug Interaction Potential of this compound
Given the likely involvement of CYP enzymes in the metabolism of this compound, there is a theoretical potential for drug-drug interactions (DDIs).
CYP Inhibition: If this compound or one of its metabolites inhibits a specific CYP isoform, it could slow the metabolism of other drugs that are substrates for that enzyme, potentially leading to increased plasma concentrations and toxicity of the co-administered drug.
CYP Induction: Conversely, the compound could induce the expression of certain CYP enzymes, leading to faster metabolism of co-administered drugs and potentially reducing their efficacy.
Victim Potential: As a substrate of CYP enzymes, the metabolism of this compound could be affected by potent CYP inhibitors or inducers. Co-administration with a strong inhibitor could lead to increased exposure to the parent compound, while an inducer could decrease its exposure.
In vitro studies using human liver microsomes and specific CYP isoforms would be necessary to evaluate the inhibitory and inductive potential of this compound and to identify which CYP enzymes are primarily responsible for its metabolism.
Analytical Methodologies for the Characterization and Quantification of 2 Amino N Cyclohexyl N Methylbenzamide
Chromatographic Techniques for Separation and Purity Assessment
Chromatography is a cornerstone for the analysis of complex mixtures, providing the means to separate a target compound from synthesis byproducts, starting materials, and degradants. The choice of chromatographic technique depends on the physicochemical properties of the analyte, such as polarity, volatility, and the presence of chiral centers.
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the purity assessment and quantification of non-volatile and thermally labile compounds like 2-amino-N-cyclohexyl-N-methylbenzamide. A reverse-phase (RP) HPLC method is typically the first choice for molecules of this nature.
Method development would involve the systematic optimization of several parameters to achieve adequate separation. A typical RP-HPLC method can be established using a C18 column. nih.gov The mobile phase would likely consist of a mixture of an aqueous buffer and an organic modifier, such as acetonitrile (B52724) or methanol. sielc.com For compatibility with mass spectrometry, a volatile buffer like formic acid is preferable to non-volatile acids like phosphoric acid. sielc.com
Validation of the developed HPLC method is a critical step to ensure its reliability, and it is performed by assessing parameters such as specificity, linearity, accuracy, precision, and the limits of detection (LOD) and quantitation (LOQ). nih.gov This ensures the method is suitable for its intended purpose, such as routine quality control or for use in pharmacokinetic studies. sielc.com
Table 1: Illustrative HPLC Method Parameters for Analysis
| Parameter | Condition | Rationale |
|---|---|---|
| Column | Reverse-Phase C18, 5 µm particle size | Provides good retention and separation for moderately polar compounds. |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile | Common mobile phase for RP-HPLC, compatible with MS detection. sielc.com |
| Elution | Isocratic or Gradient | Gradient elution is often used to separate compounds with a wider range of polarities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for analytical scale columns. |
| Detection | UV at ~245 nm | Based on the benzamide (B126) chromophore. |
| Injection Volume | 10 µL | Standard volume for analytical HPLC. |
Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. While this compound itself may have limited volatility due to its molecular weight and the presence of a primary amine group, GC analysis can be made feasible through derivatization. This process involves chemically modifying the analyte to increase its volatility and thermal stability.
The primary amine group could be derivatized, for example, through acylation or silylation. Once derivatized, the compound can be analyzed using a GC system, often coupled with a mass spectrometer (GC-MS) for definitive identification. rsc.org This approach is particularly useful for identifying and quantifying volatile impurities or related substances that might be present in the sample. The NIST Chemistry WebBook indicates that GC data is available for structurally related compounds, such as brominated analogs of N-cyclohexyl-N-methylbenzylamine, underscoring the applicability of the technique in this chemical space. nist.gov
The structure of this compound contains at least one stereocenter on the cyclohexyl ring, meaning it can exist as enantiomers. Supercritical Fluid Chromatography (SFC) has emerged as a leading technique for chiral separations in the pharmaceutical industry. afmps.beyoutube.com SFC utilizes a supercritical fluid, most commonly carbon dioxide, as the primary mobile phase. shimadzu.com This offers several advantages over traditional HPLC, including faster analysis times, reduced organic solvent consumption, and higher efficiency. afmps.benih.gov
Method development in SFC for chiral separations involves screening a variety of chiral stationary phases (CSPs) with a mobile phase of supercritical CO2 and an organic modifier, typically an alcohol like methanol. nih.gov The unique solvating properties of supercritical fluids, which can be tuned by altering pressure and temperature, allow for precise control over the separation process. youtube.com Given its efficiency and green credentials, SFC is the preferred method for both the analytical-scale separation of enantiomers for purity checks and for preparative-scale resolution to isolate individual stereoisomers. afmps.beyoutube.com
Table 2: Generic SFC Strategy for Chiral Separation
| Parameter | Details | Purpose |
|---|---|---|
| Primary Mobile Phase | Supercritical CO2 | Main eluent, low viscosity allows for high flow rates. shimadzu.com |
| Co-solvent | Methanol, Ethanol, or Isopropanol | Modifies the polarity of the mobile phase to optimize retention and selectivity. nih.gov |
| Stationary Phases | Polysaccharide-based Chiral Stationary Phases (e.g., coated or immobilized amylose/cellulose derivatives) | Screening various CSPs is crucial as enantioselectivity is difficult to predict. afmps.be |
| Temperature | 25-40 °C | Influences fluid density and interaction kinetics. |
| Back Pressure | 100-200 bar | Maintained to keep CO2 in a supercritical state. |
| Detection | UV/PDA | Standard detection method for chromophoric compounds. |
Spectroscopic Techniques for Structural Elucidation and Quantification
Spectroscopic methods are indispensable for confirming the chemical structure of a molecule and for its quantification. Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are the two most powerful techniques used for this purpose.
Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive method for the elucidation of molecular structure. Through various NMR experiments, it is possible to map the carbon-hydrogen framework of a molecule and establish connectivity between atoms. For this compound, both ¹H and ¹³C NMR would provide critical information. nih.gov
¹H NMR: The proton NMR spectrum would show distinct signals for the aromatic protons on the benzamide ring, the protons of the cyclohexyl ring, and the N-methyl protons. The chemical shifts, splitting patterns (multiplicity), and integration of these signals would confirm the presence of these structural units.
¹³C NMR: The carbon NMR spectrum would reveal the number of unique carbon atoms in the molecule, with characteristic chemical shifts for the carbonyl carbon (C=O), aromatic carbons, cyclohexyl carbons, and the N-methyl carbon. researchgate.net
2D NMR: Advanced techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be used to establish ¹H-¹H and ¹H-¹³C correlations, respectively. encyclopedia.pub This allows for the unequivocal assignment of all signals and confirms the final structure of the compound. nih.gov
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) in CDCl₃
| Moiety | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Notes |
|---|---|---|---|
| Aromatic-H | 6.5 - 7.5 | 115 - 150 | The 2-amino group will cause upfield shifts of ortho/para protons. |
| NH₂ | ~4.0 (broad) | N/A | Chemical shift can be variable and signal may be broad. |
| Cyclohexyl-H | 1.0 - 2.5 | 25 - 55 | Complex, overlapping multiplets are expected. |
| N-CH₃ | ~3.0 | ~35 | A singlet, with its exact position influenced by the electronic environment. |
| C=O | N/A | ~170 | The carbonyl carbon is typically found significantly downfield. |
Mass Spectrometry (MS) is a highly sensitive analytical technique used to measure the mass-to-charge ratio (m/z) of ionized molecules. It is essential for confirming the molecular weight of a compound and can also be used for structural elucidation and highly sensitive quantification.
For this compound (Molecular Formula: C₁₄H₂₀N₂O), soft ionization techniques such as Electrospray Ionization (ESI) or Chemical Ionization (CI) are typically used. These methods usually generate the protonated molecular ion [M+H]⁺, which would be observed at an m/z corresponding to the compound's molecular weight plus the mass of a proton. ufz.de High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which can be used to confirm the elemental composition of the molecule.
Tandem mass spectrometry (MS/MS) involves the fragmentation of the parent ion to produce daughter ions. The resulting fragmentation pattern provides a structural fingerprint of the molecule that can be used for confirmation and to distinguish it from isomers. Furthermore, when coupled with a chromatographic separation technique (LC-MS or GC-MS), MS can be used for highly selective and sensitive quantitative analysis using methods like Multiple Reaction Monitoring (MRM).
Table 4: Expected Mass Spectrometry Data for this compound
| Parameter | Expected Value/Observation | Technique |
|---|---|---|
| Molecular Formula | C₁₄H₂₀N₂O | - |
| Monoisotopic Mass | 232.1576 g/mol | Calculated |
| [M+H]⁺ Ion | m/z 233.1648 | ESI-MS, CI-MS |
| [M+Na]⁺ Ion | m/z 255.1468 | ESI-MS |
| Fragmentation | Loss of cyclohexyl or methyl groups | MS/MS |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Chromophore Analysis
Spectroscopic techniques are indispensable for the initial identification and structural elucidation of molecules. Infrared (IR) spectroscopy probes the vibrational modes of functional groups, while ultraviolet-visible (UV-Vis) spectroscopy provides information on the electronic transitions within chromophoric systems.
Infrared (IR) Spectroscopy
Due to the absence of experimentally recorded spectra for this compound in publicly available databases, the expected IR absorption bands are predicted based on the known frequencies for its constituent functional groups. The IR spectrum of this compound would be characterized by several key absorption bands corresponding to the vibrations of the primary amine, tertiary amide, aromatic ring, and aliphatic cyclohexyl group.
The primary aromatic amine (–NH₂) group is expected to show two distinct N-H stretching bands in the region of 3500-3300 cm⁻¹. The C=O stretching vibration of the tertiary amide group (Amide I band) would produce a strong, sharp absorption peak, typically found between 1680 and 1630 cm⁻¹. The aromatic ring will be evidenced by C=C stretching vibrations in the 1600-1450 cm⁻¹ region and C-H out-of-plane bending vibrations below 900 cm⁻¹, which can help determine the substitution pattern. The cyclohexyl and N-methyl groups will contribute C-H stretching vibrations just below 3000 cm⁻¹.
Interactive Table: Predicted Infrared (IR) Absorption Bands for this compound
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| Primary Aromatic Amine | N-H Stretch | 3500 - 3300 (two bands) | Medium |
| Primary Aromatic Amine | N-H Bend (Scissoring) | 1650 - 1580 | Medium |
| Tertiary Amide | C=O Stretch (Amide I) | 1680 - 1630 | Strong |
| Aromatic Ring | C=C Stretch | 1600 - 1450 | Medium-Weak |
| Aromatic Ring | C-H Bending (out-of-plane) | 900 - 690 | Strong-Medium |
| Aliphatic Groups | C-H Stretch (Cyclohexyl, Methyl) | 2960 - 2850 | Strong |
| Aromatic-Amine | C-N Stretch | 1340 - 1250 | Medium |
Ultraviolet-Visible (UV-Vis) Spectroscopy
The UV-Vis spectrum of this compound is determined by its primary chromophore: the substituted benzene (B151609) ring. The presence of the electron-donating amino group (an auxochrome) attached directly to the phenyl ring is expected to cause a bathochromic (red) shift of the π → π* electronic transitions compared to unsubstituted benzene. Typically, aromatic systems exhibit a strong absorption band (the E2-band) around 200-240 nm and a weaker, more structured band (the B-band) around 250-290 nm. For this compound, one would anticipate a primary absorption maximum (λmax) in the 240-260 nm range and a secondary, less intense peak at a longer wavelength, potentially around 280-300 nm. The exact position and molar absorptivity would be dependent on the solvent used for analysis.
Hyphenated Techniques for Complex Sample Analysis (e.g., LC-MS/MS, GC-MS)
Hyphenated techniques, which couple a separation method with a detection method, are essential for the analysis of compounds in complex mixtures.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the preferred method for the quantification of non-volatile, polar compounds like this compound. A reverse-phase high-performance liquid chromatography (HPLC) method would likely be developed using a C18 column. A typical mobile phase would consist of an aqueous component (e.g., water with 0.1% formic acid to facilitate protonation) and an organic component (e.g., acetonitrile or methanol).
In the mass spectrometer, using electrospray ionization in positive mode (ESI+), the compound would be expected to protonate, forming the precursor ion [M+H]⁺. In tandem mass spectrometry (MS/MS), this precursor ion would be fragmented to produce characteristic product ions. These specific mass transitions (precursor → product) provide high selectivity for quantitative analysis.
Interactive Table: Hypothetical LC-MS/MS Parameters for this compound
| Parameter | Proposed Condition/Value |
| LC Column | C18 (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Precursor Ion ([M+H]⁺) | m/z 233.17 |
| Potential Product Ions | Fragments from loss of cyclohexyl, cleavage of amide bond |
Gas Chromatography-Mass Spectrometry (GC-MS)
While less common for a molecule of this nature, GC-MS analysis could be possible. However, the presence of the primary amine may lead to poor peak shape and potential thermal degradation in the GC inlet. To overcome this, derivatization of the amine group, for instance, through acylation or silylation, would likely be required to increase volatility and thermal stability, yielding sharp, symmetrical chromatographic peaks suitable for reliable quantification.
Development of Bioanalytical Assays for this compound in Preclinical Biological Matrices
To understand the pharmacokinetic profile of a compound, robust bioanalytical assays are required to measure its concentration in biological fluids such as plasma, blood, or urine. While no specific assays for this compound have been published, a standard validation approach using LC-MS/MS can be outlined.
The development process would involve optimizing sample preparation to remove proteins and other matrix interferences. Common techniques include protein precipitation with acetonitrile, liquid-liquid extraction (LLE), or solid-phase extraction (SPE). An appropriate internal standard, ideally a stable isotope-labeled version of the analyte, would be added at the beginning of the sample preparation process to correct for variability.
The method would then be validated according to regulatory guidelines (e.g., FDA or EMA), assessing parameters such as:
Linearity: The range over which the assay response is proportional to the concentration.
Accuracy and Precision: The closeness of measured values to the true value and the degree of scatter between measurements.
Selectivity and Specificity: The ability to differentiate and quantify the analyte in the presence of other components in the sample.
Matrix Effect: The influence of matrix components on the ionization of the analyte.
Recovery: The efficiency of the extraction process.
Stability: The stability of the analyte in the biological matrix under various storage and handling conditions (e.g., freeze-thaw, short-term bench-top).
Advanced Techniques for Purity and Stability Profiling (e.g., Differential Scanning Calorimetry, Thermogravimetric Analysis)
Thermal analysis techniques provide critical information about the physicochemical properties of a solid material, including its purity, polymorphism, and thermal stability.
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. For a crystalline solid sample of this compound, a DSC thermogram would show a sharp endothermic peak corresponding to its melting point. The temperature of this peak provides a key identity check, while the shape and broadness of the peak can give an indication of purity (impurities typically broaden the melting range and lower the melting point). DSC is also a powerful tool for studying polymorphism, as different crystalline forms of a compound will have distinct melting points and enthalpies of fusion.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time. A TGA analysis of this compound would reveal its thermal stability and decomposition profile. By heating the sample at a constant rate, the onset temperature of mass loss would indicate the point at which the compound begins to decompose. This information is crucial for determining appropriate storage and handling conditions.
Interactive Table: Application of Advanced Thermal Techniques
| Technique | Parameter Measured | Information Gained for this compound |
| Differential Scanning Calorimetry (DSC) | Heat Flow | Melting Point, Enthalpy of Fusion, Purity Assessment, Polymorphism |
| Thermogravimetric Analysis (TGA) | Mass Change vs. Temperature | Thermal Stability, Decomposition Temperature, Presence of Volatiles |
Emerging Therapeutic Potential and Translational Research Avenues Preclinical Focus
Investigations in Oncology Research: Anti-Cancer Activity of 2-amino-N-cyclohexyl-N-methylbenzamide
Currently, there is a lack of published research on the efficacy of this compound as an anti-cancer agent. The following areas remain unexplored:
Antiproliferative and Cytotoxic Effects on Cancer Cell Lines
No data are available concerning the in vitro effects of this compound on the proliferation and viability of cancer cell lines.
Tumor Growth Inhibition in Xenograft and Syngeneic Animal Models
There are no reported in vivo studies investigating the ability of this compound to inhibit tumor growth in either xenograft or syngeneic animal models.
Synergy with Conventional and Targeted Anti-Cancer Therapies
Research has not been conducted to evaluate the potential synergistic or combination effects of this compound with existing chemotherapy or targeted anti-cancer drugs.
Mechanisms of Action in Cancer Pathogenesis
The molecular mechanisms through which this compound might interact with cancer-related pathways have not been elucidated, as no mechanistic studies are currently available.
Research in Central Nervous System (CNS) Disorders
The potential utility of this compound in the context of CNS disorders is also an area that awaits scientific exploration.
Neuropharmacological Effects in Preclinical Models
There is no available data from preclinical models to characterize the neuropharmacological profile of this compound.
Modulation of Neurotransmission and Neuroinflammation
There is currently no available research data detailing the effects of this compound on neurotransmitter systems or its potential to modulate neuroinflammatory pathways. Studies investigating its binding affinity for various receptors, its impact on neurotransmitter release and reuptake, or its influence on glial cell activation and cytokine production have not been published.
Behavioral Phenotype Analysis in Animal Models
No preclinical studies using animal models to assess the behavioral effects of this compound have been reported. Consequently, there is no information on its potential to influence behaviors related to anxiety, depression, psychosis, cognition, or other central nervous system-related conditions.
Anti-Infective and Antimicrobial Studies
Spectrum of Activity against Pathogenic Microorganisms (e.g., Bacteria, Fungi, Viruses)
There is a lack of published data on the antimicrobial spectrum of this compound. In vitro screening against a range of pathogenic bacteria, fungi, or viruses has not been documented, and therefore, its potential as an anti-infective agent is unknown.
Mechanisms of Antimicrobial Action
As no antimicrobial activity has been reported, the mechanisms of action for this compound have not been investigated.
Efficacy in Preclinical Infection Models
In the absence of in vitro activity data, there have been no in vivo studies in preclinical infection models to evaluate the efficacy of this compound.
Anti-Inflammatory and Immunomodulatory Research
Preclinical research on the anti-inflammatory and immunomodulatory properties of this compound is not available. There are no published studies on its effects on inflammatory mediators, immune cell function, or its performance in animal models of inflammatory or autoimmune diseases.
Modulation of Inflammatory Mediators and Signaling Pathways
There are no available preclinical studies that specifically investigate the effects of this compound on the modulation of inflammatory mediators and associated signaling pathways. Research into its potential to influence key molecules in the inflammatory cascade, such as cytokines, chemokines, prostaglandins, or leukotrienes, has not been documented in publicly accessible scientific literature. Consequently, its mechanism of action in the context of inflammation remains entirely uncharacterized.
Impact on Immune Cell Function and Activation
Similarly, the impact of this compound on the function and activation of immune cells is an area devoid of research. Preclinical data on its effects on various immune cell populations, including lymphocytes (T-cells and B-cells), macrophages, neutrophils, and dendritic cells, are not available. Therefore, any potential immunomodulatory properties of this compound have yet to be explored.
Other Promising Research Areas for this compound (e.g., Metabolic, Cardiovascular, Dermatological Applications)
Searches for preclinical research on this compound in other potential therapeutic areas have also yielded no specific findings. There is no published evidence to suggest its evaluation in the context of:
Metabolic Disorders: No studies were found that explored its utility in conditions such as diabetes, obesity, or dyslipidemia.
Cardiovascular Conditions: There is a lack of research investigating any potential cardioprotective or other cardiovascular effects of this compound.
Dermatological Applications: Its potential use in treating skin disorders has not been investigated in any preclinical models.
The absence of research in these areas indicates that the therapeutic potential of this compound remains a completely unexplored field.
Prodrug Strategies and Advanced Drug Delivery Systems for this compound
Consistent with the lack of foundational preclinical data, there is no information on the development of prodrug strategies or advanced drug delivery systems specifically for this compound. The design and application of such systems are contingent on having a parent compound with demonstrated biological activity and a clear therapeutic target, which is currently not the case for this molecule. Research into enhancing its pharmacokinetic or pharmacodynamic properties through these advanced pharmaceutical approaches has not been undertaken.
Challenges, Limitations, and Future Directions in 2 Amino N Cyclohexyl N Methylbenzamide Research
Addressing Specificity and Selectivity Challenges in Biological Systems
A primary hurdle in the development of any bioactive compound is ensuring it interacts specifically with its intended biological target while avoiding off-target effects. For compounds in the N-substituted benzamide (B126) class, particularly those with a cyclohexylamine (B46788) moiety, achieving high selectivity can be difficult. Research on structurally similar synthetic opioids, such as U-47700 (trans-3,4-dichloro-N-[2-(dimethylamino)cyclohexyl]-N-methylbenzamide), demonstrates that minor structural modifications can dramatically alter binding affinity and selectivity between different receptor subtypes, such as the μ-opioid receptor (MOR) and κ-opioid receptor (KOR). mdpi.comacs.org
The spatial arrangement of the functional groups on the cyclohexyl ring and the electronic properties of the substituents on the benzamide ring are critical determinants of receptor interaction. mdpi.com The 2-amino group on the target compound, for instance, would present a different electronic and steric profile compared to the 3,4-dichloro substitution on U-47700, likely leading to a distinct selectivity profile that must be meticulously characterized. Future research would need to employ comprehensive screening against a panel of receptors and enzymes to map the selectivity of 2-amino-N-cyclohexyl-N-methylbenzamide and identify potential liabilities.
Strategies for Optimizing Preclinical Pharmacological Profiles of the Compound
Assuming the compound demonstrates promising initial activity, its preclinical pharmacological profile must be optimized. This involves a multi-faceted evaluation of its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its in-vivo efficacy and duration of action.
Table 1: Hypothetical Preclinical Pharmacological Data Profile This interactive table outlines the types of data that would need to be generated in preclinical studies.
| Parameter | Description | Desired Outcome for Further Development |
| In Vitro Activity | ||
| Target Binding Affinity (Ki) | Measures the strength of binding to the primary biological target. | High affinity (low Ki value) for the intended target. |
| Functional Activity (EC50/IC50) | Measures the concentration for 50% maximal effect or inhibition. | Potent activity (low EC50/IC50 value). |
| Receptor Selectivity Panel | Assesses binding to a wide range of off-targets. | >100-fold selectivity for the primary target over others. |
| Pharmacokinetics (ADME) | ||
| Cmax (Peak Concentration) | The maximum plasma concentration reached after administration. | Within a range that is effective but not toxic. |
| Tmax (Time to Peak) | The time at which Cmax is observed. | Consistent with desired onset of action. |
| Half-life (t1/2) | The time required for the plasma concentration to reduce by half. | Long enough to allow for a reasonable dosing interval. |
| Metabolite Identification | Identifies major metabolites formed by the body. | Metabolites should be inactive or have a known, safe profile. |
| In Vivo Efficacy | ||
| Animal Model Efficacy (ED50) | The dose required to produce a therapeutic effect in 50% of the population. | Potent in vivo activity at well-tolerated doses. |
Development of Novel Analogs with Enhanced Efficacy and Improved Pharmacokinetic Characteristics
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry. rroij.com Once an initial biological activity is confirmed for this compound, a logical next step is the synthesis and evaluation of novel analogs to improve its properties. nih.govmdpi.com Drawing from research on related benzamides, specific modifications could be systematically explored. mdpi.com
For example, altering the substitution pattern on the aromatic ring or modifying the N-alkyl groups could fine-tune potency and metabolic stability. The development of analogs is a cornerstone of medicinal chemistry, aiming to create a compound with the optimal balance of efficacy and drug-like properties. nih.gov
Table 2: Strategies for Analog Development This interactive table details potential modifications to the core structure and their objectives.
| Modification Strategy | Rationale / Goal | Example from Analogous Research |
| Benzamide Ring Substitution | Alter electronic properties to enhance target binding or block metabolic sites. | Halogenation (e.g., chloro, bromo) at positions 3 and 4 of the benzamide ring significantly impacts opioid receptor affinity. mdpi.com |
| N-Alkyl Group Modification | Modify lipophilicity and metabolic stability. | Replacing N,N-dimethyl groups with other alkyls (e.g., diethyl in U-49900) alters the pharmacological profile. nih.gov |
| Cyclohexyl Ring Conformation | Lock the molecule into a more active conformation for the target receptor. | The trans configuration of the diamine on the cyclohexyl ring is often crucial for the potent analgesic activity in U-type compounds. ljmu.ac.uk |
| Bioisosteric Replacement | Replace functional groups (e.g., amide) with others that have similar properties but improved pharmacokinetics. | Replacing an amide with a sulfonamide can alter solubility, stability, and binding interactions. sigmaaldrich.com |
Exploration of Undiscovered Biological Targets and Mechanisms of Action for this compound
While the N-cyclohexyl-N-methylbenzamide scaffold is known for its activity at opioid receptors, the 2-aminobenzamide (B116534) moiety is present in compounds with a wide range of biological activities. mdpi.com Derivatives of 2-aminobenzamide (also known as anthranilamide) have been investigated for antimicrobial and anticancer properties. nih.govacs.org
A crucial avenue for future research is to screen this compound against a diverse panel of biological targets beyond the obvious candidates. This unbiased approach, known as phenotype-based screening, could reveal entirely new mechanisms of action and therapeutic applications for this chemical scaffold.
Integration of Systems Biology and Omics Technologies (e.g., Genomics, Proteomics, Metabolomics) in Compound Research
Modern drug discovery increasingly relies on systems biology and "omics" technologies to gain a holistic understanding of a compound's effects. Instead of focusing on a single target, these approaches measure the global changes in genes (genomics), proteins (proteomics), or metabolites (metabolomics) within a biological system after exposure to the compound. This can help identify off-target effects, elucidate mechanisms of action, and discover biomarkers for efficacy or toxicity. Applying these technologies to research on this compound would represent a significant leap forward from classical pharmacological studies.
Opportunities for Sustainable and Scalable Production of this compound
For any compound to move beyond laboratory-scale research, its synthesis must be both scalable and sustainable. Research into "green chemistry" provides numerous strategies applicable to the production of benzamides. tandfonline.com Methodologies that reduce waste, avoid toxic reagents, and use less energy are highly desirable.
Recent advancements include biocatalytic amide synthesis and the use of microwave-assisted reactions, which can be more efficient and environmentally friendly than traditional methods. rsc.orgmdpi.com For example, the synthesis of 2-aminobenzamide derivatives can start from isatoic anhydride (B1165640), a readily available precursor. mdpi.com Future work should focus on developing a synthetic route for this compound that is efficient, cost-effective, and environmentally benign. rsc.orgresearchgate.netresearchgate.net
Fostering Interdisciplinary Collaborations for Accelerated Research and Development of the Compound
The complexity of modern drug discovery necessitates a highly interdisciplinary approach. rroij.comstonybrook.edu Advancing research on this compound would require seamless collaboration among various experts:
Synthetic and Medicinal Chemists: To design and create novel analogs. rroij.com
Pharmacologists and Biologists: To conduct in vitro and in vivo testing and elucidate mechanisms of action. ox.ac.uk
Computational Chemists and Bioinformaticians: To model drug-receptor interactions and analyze omics data.
Toxicologists: To assess the safety profile of the compound.
Fostering partnerships between academic institutions and pharmaceutical companies can also bridge the gap between fundamental research and practical application, providing access to resources and expertise that can accelerate development. acs.orgsydney.edu.au
Q & A
What are the key considerations for designing synthetic routes to 2-amino-N-cyclohexyl-N-methylbenzamide?
Basic Research Question
Effective synthesis requires selecting coupling agents and protecting groups to minimize side reactions. For example, benzamide derivatives are often synthesized via amide bond formation between substituted benzoyl chlorides and cyclohexylamine derivatives. A typical approach involves:
- Reacting 2-aminobenzoic acid with thionyl chloride to generate the acyl chloride intermediate.
- Coupling with N-methylcyclohexylamine in the presence of a base (e.g., pyridine or DIPEA) to form the amide bond .
- Purification via column chromatography or recrystallization to isolate the product.
Critical factors : Solvent choice (e.g., dichloromethane or DMF), reaction temperature (0°C to room temperature), and stoichiometric ratios to prevent over-acylation .
How can X-ray crystallography resolve stereochemical ambiguities in this compound derivatives?
Advanced Research Question
X-ray crystallography is essential for determining absolute configuration, particularly for chiral centers in the cyclohexyl group. Key steps include:
- Growing single crystals via slow evaporation in solvents like methanol or ethyl acetate.
- Data collection using a diffractometer (e.g., Bruker D8 Venture) and refinement with SHELXL for small-molecule structures .
- Validating hydrogen bonding and torsion angles to confirm stereochemistry. For example, trans-1,2-diamine configurations in cyclohexyl derivatives exhibit distinct dihedral angles compared to cis isomers .
Note : Disordered solvent molecules or thermal motion artifacts require careful modeling to avoid misinterpretation .
How should researchers address contradictions in µ-opioid receptor binding data for this compound analogs?
Advanced Research Question
Discrepancies in receptor affinity studies often arise from:
- Isomeric purity : U-47700 (a structural analog) exists as cis/trans racemates, with the trans isomer showing higher µ-opioid selectivity . Validate isomer ratios using chiral HPLC or circular dichroism.
- Assay conditions : Differences in cell lines (e.g., CHO vs. HEK293) or radioligand concentrations (e.g., [3H]-DAMGO vs. [3H]-naloxone) can skew results. Standardize protocols across studies .
- Data normalization : Use internal controls (e.g., morphine as a reference agonist) to calibrate EC50 values .
What spectroscopic techniques are most reliable for characterizing this compound?
Basic Research Question
A multi-technique approach is recommended:
- NMR : ¹H NMR confirms the absence of unreacted amine (δ 1.2–1.8 ppm for cyclohexyl protons) and presence of aromatic protons (δ 6.5–8.0 ppm) .
- IR : A strong carbonyl stretch (~1650–1680 cm⁻¹) verifies the amide bond .
- Mass spectrometry : High-resolution ESI-MS identifies the molecular ion peak (e.g., m/z 261.2 for C₁₄H₁₉N₂O⁺) and fragments like [M−NH₃+H]+ .
What strategies optimize yield in large-scale synthesis of this compound?
Advanced Research Question
Scale-up challenges include side reactions and purification losses. Mitigation strategies:
- Protection-deprotection : Use tert-butyldimethylsilyl (TBS) groups to protect the amino group during acylation, followed by deprotection with tetrabutylammonium fluoride (TBAF) .
- Flow chemistry : Continuous flow reactors improve mixing and heat transfer, reducing reaction times from hours to minutes .
- Crystallization optimization : Screen solvents (e.g., ethanol/water mixtures) to enhance crystal habit and filtration efficiency .
How can computational modeling predict the pharmacokinetic properties of this compound?
Advanced Research Question
Use quantitative structure-activity relationship (QSAR) models to estimate:
- Lipophilicity (logP) : Predict using software like ACD/Labs Percepta. A logP >3 suggests high blood-brain barrier penetration, relevant for CNS-targeting analogs .
- Metabolic stability : Simulate cytochrome P450 interactions (e.g., CYP3A4/5) via molecular docking (AutoDock Vina) to identify vulnerable sites for oxidation .
- Toxicity : Apply ProTox-II to assess hepatotoxicity or mutagenicity risks .
What analytical methods resolve degradation products in stability studies of this compound?
Advanced Research Question
Forced degradation studies under acid/base/oxidative conditions require:
- HPLC-DAD/MS : Use a C18 column (e.g., Agilent Zorbax) with gradient elution (acetonitrile/0.1% formic acid) to separate hydrolyzed products (e.g., 2-aminobenzoic acid) .
- Kinetic analysis : Plot degradation rates vs. pH/temperature to identify Arrhenius parameters for shelf-life prediction .
How do structural modifications to the benzamide core alter biological activity?
Advanced Research Question
Systematic SAR studies reveal:
- Electron-withdrawing groups (e.g., Cl at position 3) enhance µ-opioid receptor affinity but increase toxicity .
- N-methylation reduces metabolic degradation but may decrease solubility. Balance via co-solvents (e.g., PEG 400) in formulation .
- Cyclohexyl substitution : Bulky groups improve selectivity over κ-opioid receptors but complicate synthetic routes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
